N-Bromoacetazolamide

Description

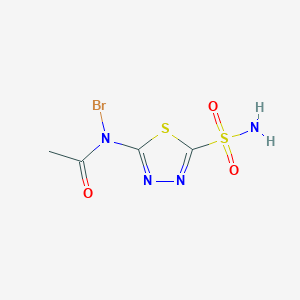

Structure

2D Structure

3D Structure

Properties

CAS No. |

17124-38-8 |

|---|---|

Molecular Formula |

C4H5BrN4O3S2 |

Molecular Weight |

301.1 g/mol |

IUPAC Name |

N-bromo-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C4H5BrN4O3S2/c1-2(10)9(5)3-7-8-4(13-3)14(6,11)12/h1H3,(H2,6,11,12) |

InChI Key |

JQFKQBZDQYWOGP-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=NN=C(S1)S(=O)(=O)N)Br |

Canonical SMILES |

CC(=O)N(C1=NN=C(S1)S(=O)(=O)N)Br |

Other CAS No. |

17124-38-8 |

Synonyms |

N-bromoacetazolamide |

Origin of Product |

United States |

Ii. Synthetic Methodologies for N Bromoacetazolamide

Direct N-Bromination of Acetazolamide (B1664987) Precursors

Direct N-bromination of acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) is the most straightforward conceptual approach to N-Bromoacetazolamide. This method involves the reaction of acetazolamide with a suitable brominating agent to form the N-Br bond. The key challenge in this approach is to control the regioselectivity of the bromination, as both the acetamido and sulfonamido nitrogens are potential sites for halogenation. The relative acidity and nucleophilicity of these two nitrogen centers play a crucial role in determining the outcome of the reaction. The sulfonamide proton is generally more acidic than the acetamide (B32628) proton, which may influence its reactivity towards certain brominating agents under specific conditions.

Mechanistic Studies of Nitrogen-Centered Bromination

The mechanism of N-bromination of amides can proceed through several pathways, primarily dependent on the nature of the substrate, the brominating agent, and the reaction conditions. For acetazolamide, two principal mechanisms can be considered for direct N-bromination.

One plausible pathway is an electrophilic bromination mechanism . In this process, the brominating agent, such as N-bromosuccinimide (NBS), can be activated by an acid catalyst or by the inherent polarity of the solvent. The nitrogen atom of the acetamido or sulfonamido group, acting as a nucleophile, attacks the electrophilic bromine source. The greater nucleophilicity of the acetamido nitrogen would likely favor bromination at this position. The reaction proceeds through a transition state leading to the formation of the N-Br bond and a protonated byproduct.

Alternatively, a radical-mediated mechanism can be initiated, particularly under photochemical conditions or in the presence of a radical initiator. youtube.com In this scenario, the brominating agent undergoes homolytic cleavage to generate a bromine radical. This radical can then abstract a hydrogen atom from one of the nitrogen atoms of acetazolamide to form a nitrogen-centered radical. This nitrogen radical subsequently reacts with another molecule of the brominating agent to form the this compound product and regenerate a bromine radical, thus propagating the chain reaction. youtube.com The stability of the resulting nitrogen-centered radical would influence the regioselectivity of this process.

Optimization of Reaction Conditions for Bromination Efficiency

The efficiency and selectivity of the N-bromination of acetazolamide are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants. A systematic study of these variables is crucial to maximize the yield of the desired this compound isomer and minimize the formation of byproducts.

A hypothetical optimization study for the direct bromination of acetazolamide could involve screening various solvents, ranging from non-polar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile (B52724), dichloromethane) and polar protic (e.g., acetic acid). The reaction temperature could be varied from low temperatures (e.g., 0 °C) to elevated temperatures, depending on whether a thermal or photochemical initiation is employed. The molar ratio of the brominating agent to acetazolamide would also be a critical factor to control, with an excess of the brominating agent potentially leading to di-bromination or other side reactions.

Table 1: Hypothetical Optimization Parameters for N-Bromination of Acetazolamide

| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Acetazolamide:Brominating Agent) | Proposed Outcome |

| 1 | Dichloromethane | 0 | 2 | 1:1 | Selective mono-bromination favored |

| 2 | Acetonitrile | 25 (rt) | 4 | 1:1.1 | Increased reaction rate, potential for side products |

| 3 | Carbon Tetrachloride | 77 (reflux) with AIBN | 1 | 1:1 | Favors radical mechanism, potential for different regioselectivity |

| 4 | Acetic Acid | 25 (rt) | 6 | 1:1 | Acid catalysis may favor electrophilic pathway |

This table presents a theoretical framework for optimizing the reaction conditions and does not represent actual experimental results.

Role of Brominating Agents in Selective N-Bromination

The choice of the brominating agent is paramount in achieving selective N-bromination of acetazolamide. Different brominating agents exhibit varying reactivities and selectivities based on their structure and the reaction conditions.

N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of amides and is known for its versatility. organic-chemistry.org It can participate in both electrophilic and radical bromination pathways. organic-chemistry.org Its use often provides a low and constant concentration of bromine in the reaction mixture, which can help in controlling the selectivity. masterorganicchemistry.com

Other N-bromo compounds, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and N-bromo-N-acetoxy-4-nitrobenzamide , offer different reactivity profiles. vapourtec.com DBDMH is a stable, crystalline solid that can act as a source of electrophilic bromine. N-Acetoxy-N-bromo-4-nitrobenzamide is a highly reactive agent that can halogenate even deactivated heteroaromatic compounds under mild conditions. vapourtec.com The use of such varied agents could potentially allow for fine-tuning the regioselectivity of the bromination of acetazolamide.

Table 2: Comparison of Potential Brominating Agents for Acetazolamide N-Bromination

| Brominating Agent | Abbreviation | Key Features | Potential Application for Acetazolamide |

| N-Bromosuccinimide | NBS | Versatile, participates in both radical and electrophilic pathways, provides low Br₂ concentration. organic-chemistry.orgmasterorganicchemistry.com | General purpose, optimization of conditions is key for selectivity. |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Stable solid, source of electrophilic bromine. vapourtec.com | May favor electrophilic bromination on the more nucleophilic nitrogen. |

| N-Bromo-N-acetoxy-4-nitrobenzamide | - | Highly reactive, effective for deactivated systems. vapourtec.com | Could potentially brominate the less reactive sulfonamide nitrogen. |

This table provides a comparative overview of potential brominating agents and their hypothetical application to acetazolamide based on their known chemical properties.

Alternative Synthetic Pathways for this compound Scaffolds

Given the potential challenges with selectivity in the direct bromination of acetazolamide, alternative synthetic strategies involving multiple steps can be envisioned. These pathways could offer better control over the final structure of this compound.

Multi-Step Synthesis Strategies

A multi-step synthesis could involve the construction of the N-bromo-substituted thiadiazole ring system from simpler precursors. A retrosynthetic analysis might suggest disconnecting the acetamido group. For instance, one could start with a pre-brominated amine and then introduce the acetyl group.

A hypothetical synthetic sequence could begin with the synthesis of a 2-amino-5-sulfamoyl-1,3,4-thiadiazole derivative where the exocyclic amine is protected. Subsequent N-bromination of the sulfonamide group could be achieved, followed by deprotection and acetylation of the amino group. This approach would unambiguously yield the N-bromo derivative on the sulfonamide nitrogen. Conversely, acetylation of the amino group first, followed by a selective bromination of the acetamido nitrogen while the sulfonamide group is protected, would lead to the other isomer.

Functional Group Interconversions Leading to N-Brominated Amides

Functional group interconversions (FGI) provide another avenue for the synthesis of this compound. This strategy involves the transformation of a pre-existing functional group on the nitrogen atom of acetazolamide into a bromo group.

One such approach could involve the synthesis of an N-hydroxyacetazolamide derivative. The hydroxyl group on the nitrogen could then be converted to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a bromide source.

Another potential FGI pathway could start with an N-silylated acetazolamide derivative. The N-Si bond could be cleaved by an electrophilic bromine source, leading to the formation of the N-Br bond. This method can sometimes offer high selectivity due to the specific reactivity of the N-silyl group. These FGI strategies, while potentially longer, can offer greater control over the final product's regiochemistry. vanderbilt.edu

Purification and Isolation Techniques for this compound

The purification of this compound from a crude reaction mixture typically involves several key stages designed to separate the target compound based on its physicochemical properties. These methods exploit differences in solubility, polarity, and size between this compound and potential impurities.

Recrystallization

A common and effective method for purifying solid organic compounds is recrystallization. This technique is based on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, ideally, would either be insoluble at high temperatures or remain soluble at low temperatures.

The general procedure for the recrystallization of a compound analogous to this compound, such as N-bromosuccinimide (NBS), involves dissolving the impure solid in a minimum amount of a hot solvent, such as water or an ethanol-water mixture. youtube.com The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The slow cooling process is crucial as it allows for the formation of a pure crystalline lattice, excluding impurities which remain in the mother liquor. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried under vacuum. mdpi.com

Chromatographic Methods

Chromatography is a powerful set of techniques used for the separation, identification, and purification of compounds from a mixture. nih.govnih.gov For this compound, several chromatographic methods can be employed.

Column Chromatography: This preparative technique is highly effective for separating compounds based on their differential adsorption to a stationary phase. hilarispublisher.com A glass column is packed with a solid adsorbent, typically silica (B1680970) gel or alumina. The crude this compound mixture, dissolved in a minimal amount of a suitable solvent, is loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column.

The separation occurs as the components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. For a moderately polar compound like this compound, a solvent system of increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexane, would likely be effective. Fractions are collected sequentially and analyzed for the presence of the desired compound, often by thin-layer chromatography (TLC). nih.gov Pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Thin-Layer Chromatography (TLC): While primarily an analytical technique for monitoring the progress of a reaction or the composition of fractions from column chromatography, TLC can also be used for small-scale preparative separations. nih.govhilarispublisher.com A thin layer of adsorbent (like silica gel) is coated onto a solid support (like glass or aluminum). The sample is spotted onto the plate, which is then placed in a developing chamber with a shallow layer of a suitable solvent system. The solvent moves up the plate by capillary action, separating the components of the sample. The separated compounds can be visualized (e.g., under UV light) and the band corresponding to this compound can be scraped off the plate and the compound extracted with an appropriate solvent. hilarispublisher.com

Ion-Exchange Chromatography: In the context of studying the interaction of this compound with proteins like carbonic anhydrase, ion-exchange chromatography is a crucial technique for purifying the modified protein or peptides. nih.govresearchgate.netacs.org This method separates molecules based on their net charge. For instance, after reacting this compound with a protein, the resulting mixture can be passed through an ion-exchange column (e.g., DEAE-cellulose) to separate the modified protein from the unmodified protein and excess reagents. nih.govresearchgate.net

Spectroscopic Analysis for Purity Confirmation

Following purification, the identity and purity of this compound must be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound, confirming the presence of the acetazolamide backbone and the successful introduction of the bromine atom. mdpi.comnih.gov The chemical shifts, integration of proton signals, and coupling patterns in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, serve as a fingerprint for the molecule. The absence of peaks corresponding to impurities is a strong indicator of purity. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. hilarispublisher.commdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide group, the acetamido group, the thiadiazole ring, and the newly formed N-Br bond.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the compound, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the identity of this compound.

The following table summarizes the purification techniques and the analytical methods used to assess the purity of this compound.

| Technique | Principle | Application for this compound | Reference |

| Recrystallization | Difference in solubility at different temperatures | Primary purification of the crude solid product. | youtube.com |

| Column Chromatography | Differential adsorption on a stationary phase | Separation from by-products and unreacted starting materials. | hilarispublisher.com |

| Thin-Layer Chromatography | Differential partitioning between stationary and mobile phases | Monitoring reaction progress and fraction analysis; small-scale purification. | nih.gov |

| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field | Structural confirmation and purity assessment. | mdpi.comnih.gov |

| Infrared Spectroscopy | Absorption of infrared radiation by molecular vibrations | Identification of functional groups. | hilarispublisher.commdpi.com |

| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Determination of molecular weight and formula. |

This table is interactive. You can sort and filter the data.

Iii. Chemical Reactivity and Reaction Mechanisms of N Bromoacetazolamide

Reactions Involving the N-Br Bond

The N-Br bond in N-Bromoacetazolamide is the most reactive site in the molecule. The polarization of this bond, with a partial positive charge on the bromine atom and a partial negative charge on the nitrogen atom, along with its relative weakness, allows it to participate in nucleophilic substitution, radical, and electrophilic reactions.

The bromine atom in this compound can be displaced by a variety of nucleophiles. In these reactions, the nucleophile attacks the electrophilic bromine atom, leading to the formation of a new bond and the departure of the acetazolamide (B1664987) anion as the leaving group. This reactivity is analogous to that of other N-bromoamides and N-bromosuccinimide. researchgate.net

The general mechanism for nucleophilic substitution at the N-Br center can be depicted as follows:

Nu:⁻ + Br-N(SO₂NH₂)C₂N₂SCH₃ → Nu-Br + ⁻N(SO₂NH₂)C₂N₂SCH₃

Common nucleophiles that can react with this compound include halides, alkoxides, and amines. chemguide.co.ukchembam.com The rate of these reactions is dependent on the strength of the nucleophile and the reaction conditions. byjus.com

| Nucleophile (Nu:⁻) | Product (Nu-Br) | Reaction Conditions |

| Hydroxide (OH⁻) | Hypobromite (B1234621) (-OBr) | Aqueous solution, heat under reflux chemguide.co.uk |

| Alkoxide (RO⁻) | Alkyl hypobromite (RO-Br) | Anhydrous alcohol |

| Amine (RNH₂) | N-Bromoamine (RNH-Br) | Aprotic solvent |

| Halide (X⁻) | Interhalogen (X-Br) | Aprotic solvent |

Table 1: Examples of Nucleophilic Substitution Reactions at the N-Br Center of this compound.

The N-Br bond in this compound can undergo homolytic cleavage upon exposure to heat or UV light, or in the presence of a radical initiator, to generate a nitrogen-centered radical and a bromine radical. researchgate.netuchicago.edu This process is the initiation step for a variety of radical reactions. beilstein-journals.orgrsc.org

Br-N(SO₂NH₂)C₂N₂SCH₃ → Br• + •N(SO₂NH₂)C₂N₂SCH₃

These generated radicals can then participate in subsequent propagation steps, such as hydrogen abstraction or addition to unsaturated systems. For instance, in the presence of an alkane, the bromine radical can abstract a hydrogen atom to form HBr and an alkyl radical, which can then react with another molecule of this compound to continue the chain reaction. This type of reactivity is characteristic of Wohl-Ziegler bromination. researchgate.net

| Radical Initiator | Resulting Radicals | Subsequent Reactions |

| Heat (Δ) or UV light (hν) | Nitrogen-centered radical, Bromine radical | Allylic/Benzylic bromination, Radical addition to alkenes |

| AIBN (Azobisisobutyronitrile) | Nitrogen-centered radical, Bromine radical | Polymerization initiation, Halogenation |

Table 2: Initiation of Radical Reactions from this compound.

The bromine atom in the N-Br bond, being electron-deficient, can act as an electrophile, particularly in reactions with electron-rich species such as aromatic rings and alkenes. savemyexams.commasterorganicchemistry.comlibretexts.org In electrophilic aromatic substitution, a Lewis acid catalyst is typically required to enhance the electrophilicity of the bromine atom, facilitating the attack by the aromatic ring. libretexts.org

For electrophilic addition to alkenes, the reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by a nucleophile. The nature of the nucleophile can be the acetazolamide anion itself or another nucleophile present in the reaction mixture.

| Substrate | Reaction Type | Product | Catalyst/Conditions |

| Benzene | Electrophilic Aromatic Substitution | Bromobenzene | Lewis Acid (e.g., FeBr₃) |

| Toluene | Electrophilic Aromatic Substitution | o/p-Bromotoluene | Lewis Acid (e.g., FeBr₃) |

| Cyclohexene | Electrophilic Addition | 1,2-Dibromocyclohexane (if Br⁻ is the nucleophile) | None |

Table 3: Electrophilic Reactions of this compound.

Radical Reactions Initiated by N-Br Bond Homolysis

Reactivity of Other Functional Groups in the this compound Structure

While the N-Br bond is the primary site of reactivity, the other functional groups within the this compound molecule, namely the thiadiazole ring and the sulfonamide moiety, also exhibit characteristic reactivities.

The 1,3,4-thiadiazole (B1197879) ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms and a sulfur atom. chemicalbook.com This electronic nature makes the carbon atoms of the ring susceptible to nucleophilic attack. chemicalbook.com However, the ring is generally stable to acidic conditions but can undergo cleavage under strongly basic conditions. chemicalbook.com

Specific reactions involving the thiadiazole ring in this compound are not well-documented, but analogies can be drawn from the known chemistry of other 1,3,4-thiadiazole derivatives. researchgate.netnih.gov Nucleophilic aromatic substitution (SNAAr) could potentially occur at the carbon atoms of the ring if a suitable leaving group were present, though in this compound, the primary reactive site is the N-Br bond.

The sulfonamide group (-SO₂NH₂) is a key functional group in many biologically active molecules. sps.nhs.ukaaaai.orgbpac.org.nz The hydrogen atoms on the nitrogen are acidic and can be removed by a base. The resulting sulfonamide anion is a good nucleophile. However, in this compound, the nitrogen atom is already substituted with a bromine atom.

Chemical Modifications at the Acetyl Group

The primary site for chemical modification on the this compound scaffold is the acetyl group, owing to the reactivity of the carbon-bromine bond. This allows for the synthesis of a diverse range of analogs through nucleophilic substitution reactions. Various nucleophiles can be employed to displace the bromide ion, leading to new covalent bonds and significantly altering the parent molecule's properties.

Common modifications include reactions with amines, thiols, and other nucleophilic agents. For instance, reaction with primary or secondary amines leads to the formation of N-substituted glycinamide (B1583983) derivatives. Similarly, reaction with thiol-containing compounds yields thioether linkages. These modifications are foundational in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. The general scheme for such derivatization is the displacement of the bromide by a nucleophile (Nu:).

Research into related bromoacetamide compounds demonstrates their utility in synthesis. For example, N-aryl-2-bromoacetamides are common starting materials for constructing more complex heterocyclic structures, highlighting the synthetic versatility of the bromoacetyl moiety. bioline.org.br The transamidation of the N-acetyl group in related biopolymers like chitin (B13524) can also be achieved, suggesting that under specific catalytic conditions, the entire acetyl group could potentially be exchanged. frontiersin.org

Below is a table representing potential chemical modifications at the acetyl group of this compound with various nucleophiles.

| Nucleophile Class | Specific Nucleophile | Resulting Functional Group | Product Derivative Class |

| Primary Amine | Aniline | Secondary Amine | N-(phenylglycyl)-acetazolamide |

| Secondary Amine | Morpholine | Tertiary Amine | N-(morpholin-4-ylglycyl)-acetazolamide |

| Thiol | Cysteine | Thioether | N-(S-cysteinylglycyl)-acetazolamide |

| Alcohol/Water | Methanol (B129727) / H₂O | Ester / Carboxylic Acid | N-(methoxyacetyl)-acetazolamide / N-(carboxyacetyl)-acetazolamide |

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms underlying the derivatization of this compound is crucial for controlling reaction outcomes, optimizing conditions, and predicting product structures. The transformations primarily involve nucleophilic substitution pathways.

Detailed Reaction Pathways for Derivatization

The derivatization of this compound at the acetyl group predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. mt.com This pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine atom (backside attack). libretexts.org Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group.

The S(_N)2 reaction pathway can be visualized as follows:

Transition State Formation: The nucleophile approaches the α-carbon, and a transient transition state is formed. In this state, the nucleophile and the leaving group (bromide) are both partially bonded to the carbon atom. The carbon atom temporarily adopts a trigonal bipyramidal geometry. lumenlearning.com

Product Formation: As the new bond between the nucleophile and the carbon strengthens, the bond to the bromide weakens and ultimately breaks, leading to the formation of the substituted product with an inversion of stereochemistry at the reaction center. libretexts.orglumenlearning.com

While the S(_N)2 mechanism is dominant for primary halides like the bromoacetyl group, a unimolecular (S(_N)1) pathway is a theoretical possibility, particularly with poor nucleophiles in polar protic solvents. libretexts.orglibretexts.org An S(_N)1 mechanism would involve:

Carbocation Formation: A slow, rate-determining step where the bromide ion dissociates to form a planar carbocation intermediate. mt.commasterorganicchemistry.com

Nucleophilic Attack: A rapid attack of the nucleophile on the flat, sp²-hybridized carbocation, which can occur from either face. libretexts.org

However, the formation of a primary carbocation is energetically unfavorable, making the S(_N)1 pathway significantly less likely than the S(_N)2 pathway for this compound. chemistrysteps.com

Kinetic Studies of this compound Reactions

The rate of chemical reactions involving this compound is governed by the principles of chemical kinetics. For the predominant S(_N)2 derivatization reactions, the rate is dependent on the concentration of both this compound and the nucleophile. mt.com

The rate law for such a bimolecular reaction is expressed as: Rate = k[this compound][Nucleophile]

Several factors influence the reaction rate:

Nucleophile Strength: Stronger nucleophiles react faster.

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for S(_N)2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.

Temperature: Increasing the temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules.

The table below presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile, illustrating the principles of reaction kinetics.

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

| 4 | 0.2 | 0.2 | 4.0 x 10⁻⁴ |

This data illustrates a reaction that is first-order in each reactant, consistent with an S(_N)2 mechanism.

Stereochemical Outcomes of this compound Reactions

The stereochemical outcome of reactions at the acetyl group of this compound is a direct consequence of the prevailing reaction mechanism. The α-carbon of the bromoacetyl group is prochiral. Nucleophilic substitution at this center creates a new stereocenter, and the configuration of this center is determined by the reaction pathway.

S(_N)2 Pathway: As S(_N)2 reactions proceed via a backside attack, they are stereospecific and result in an inversion of configuration at the reaction center. libretexts.org If one were to start with a hypothetical, enantiomerically pure chiral variant of this compound (e.g., by isotopic labeling), the product would be the opposite enantiomer. When an achiral nucleophile reacts with the prochiral center of this compound, a racemic mixture (an equal mixture of both enantiomers) is typically formed because attack from either side of the plane of symmetry is equally probable. saskoer.ca

S(_N)1 Pathway: In the unlikely event of an S(_N)1 reaction, the stereochemical outcome would be racemization. libretexts.org The planar carbocation intermediate formed after the leaving group departs can be attacked by the nucleophile from either face with equal probability. This leads to a mixture of retention and inversion products, resulting in a racemic mixture. chemistrysteps.com

If a chiral nucleophile or a chiral catalyst is used in the reaction, the situation changes. The transition states leading to the two different product diastereomers would no longer be equal in energy, resulting in a non-equal mixture of diastereomers. This is the basis for asymmetric synthesis, where one stereoisomer is formed in preference to the other.

| Reaction Pathway | Intermediate | Stereochemical Result at α-Carbon | Product Mixture (with achiral nucleophile) |

| S(_N)2 | Trigonal bipyramidal transition state | Inversion of configuration | Racemic (equal amounts of R and S enantiomers) |

| S(_N)1 | Planar carbocation | Racemization (loss of stereospecificity) | Racemic (equal amounts of R and S enantiomers) |

Iv. Advanced Computational and Theoretical Studies of N Bromoacetazolamide

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. wikipedia.orgaps.org Analysis of the electronic structure provides a quantum mechanical description of how electrons are distributed within the molecule and the energies they possess.

Quantum chemical calculations are employed to determine the properties of a molecule in its most stable electronic state, the ground state. wikipedia.org Methods like Density Functional Theory (DFT) and ab initio calculations are commonly used to predict various ground state properties. scielo.org.mxrsc.orgwikipedia.org

For N-Bromoacetazolamide, these calculations would typically start with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized geometry, a wealth of information can be derived, including:

Total Energy: The total energy of the molecule in its ground state, which is a measure of its stability.

Rotational Constants: These are related to the molecule's moments of inertia and are crucial for interpreting microwave spectroscopy data.

Table 1: Hypothetical Ground State Properties of this compound

| Property | Hypothetical Value | Unit |

| Total Energy | -1500.0 | Hartrees |

| Dipole Moment | 3.5 | Debye |

| Rotational Constant A | 1500 | MHz |

| Rotational Constant B | 800 | MHz |

| Rotational Constant C | 600 | MHz |

| Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound were not found in the searched literature. |

The electron density distribution reveals how electrons are shared between atoms, providing a detailed picture of chemical bonding. wisc.edu Natural Bond Orbital (NBO) analysis is a common technique used to translate the complex wave function of a molecule into a more intuitive chemical language of bonds, lone pairs, and atomic charges. wisc.edu

For this compound, an NBO analysis would provide:

Natural Atomic Charges: The charge localized on each atom, indicating sites susceptible to electrophilic or nucleophilic attack.

Bond Orders: A measure of the number of chemical bonds between two atoms (e.g., single, double, triple).

Hybridization: The mixing of atomic orbitals to form hybrid orbitals for bonding.

Donor-Acceptor Interactions: Quantification of interactions between filled (donor) and empty (acceptor) orbitals, which can indicate hyperconjugation and other stabilizing effects. wisc.edu

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. uci.eduyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity. mdpi.com

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of high HOMO density are likely sites for electrophilic attack.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. Regions of high LUMO density are likely sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the opposite. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Hypothetical Value | Unit |

| HOMO Energy | -8.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 7.3 | eV |

| Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound were not found in the searched literature. |

Investigation of Electron Density Distribution and Bonding Characteristics

Theoretical Reaction Mechanism Investigations

Theoretical chemistry provides powerful tools to explore the step-by-step process of a chemical reaction, known as the reaction mechanism. sumitomo-chem.co.jprsc.org This involves identifying the transient species that exist between reactants and products.

A chemical reaction proceeds from reactants to products through one or more high-energy structures called transition states. sumitomo-chem.co.jp Intermediates are relatively stable species that may be formed and consumed during the reaction. Computational methods can locate the geometries and determine the energies of these fleeting structures. sumitomo-chem.co.jp

For a reaction involving this compound, such as its interaction with a biological target, computational modeling could identify:

Transition State (TS) Structures: The geometry of the molecule at the peak of the energy barrier for a reaction step.

Reaction Intermediates: The structures of any stable species formed during the reaction.

Activation Energies: The energy difference between the reactants and the transition state, which determines the reaction rate.

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) or reaction energy profile can be constructed. nih.gov This profile provides a visual representation of the energy changes that occur as the reaction progresses.

An energy landscape profile for a reaction of this compound would illustrate:

The number of steps in the reaction mechanism.

The relative energies of all species involved.

The rate-determining step, which is the step with the highest activation energy. rsc.org

While specific computational research on this compound is not currently prevalent in the public domain, the theoretical frameworks described provide a clear roadmap for how such investigations would be conducted. These studies would be instrumental in elucidating the fundamental chemical nature of this compound and predicting its behavior in various chemical and biological environments.

Solvent Effects in Theoretical Reaction Modeling

The chemical reactivity of this compound can be profoundly influenced by the solvent in which a reaction is carried out. Theoretical reaction modeling, therefore, must accurately account for these solvent effects to yield meaningful predictions. Solvents can alter reaction rates and selectivity by stabilizing or destabilizing reactants, products, and transition states to different extents. nih.gov Computational chemistry offers several approaches to model these interactions, broadly categorized into implicit and explicit solvent models. nih.govpitt.edu

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. unige.ch This method is computationally efficient and can provide a good first approximation of electrostatic solvent effects. pitt.edu However, it often fails to capture specific solute-solvent interactions like hydrogen bonding, which can be critical. nih.gov

Explicit solvent models provide a more detailed and accurate picture by representing individual solvent molecules. pitt.edu This atomistic representation allows for the direct simulation of specific interactions, such as hydrogen bonds between this compound and protic solvent molecules like water or methanol (B129727). nih.gov Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are particularly powerful. In a QM/MM approach, the reacting species (this compound and its reaction partner) are treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with more computationally efficient molecular mechanics force fields. nih.gov This hybrid approach balances accuracy with computational feasibility, allowing for the study of complex reaction pathways in a solvated environment.

Recent advancements have also seen the rise of machine learning potentials to model chemical processes in solution. nih.govosti.gov These methods, trained on data from high-level quantum calculations, can accelerate molecular dynamics simulations, enabling the efficient calculation of free energy surfaces for reactions in explicit solvents and providing insights into reaction mechanisms and rates. nih.gov For a hypothetical reaction of this compound, theoretical modeling would likely show significant differences in activation energy depending on the solvent, as illustrated in the hypothetical data below.

Table 1: Hypothetical Activation Energies for a Reaction of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvation Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | None | 25.4 |

| Dioxane | 2.2 | PCM | 22.1 |

| Dichloromethane | 8.9 | PCM | 20.5 |

| Acetonitrile (B52724) | 37.5 | PCM + 1 explicit molecule | 19.8 |

This table presents hypothetical data to illustrate the expected trend of solvent effects on reaction energetics for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its reactivity and interactions. Conformational analysis and molecular dynamics simulations are powerful computational tools used to explore these aspects.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. taltech.ee For a molecule like this compound with several rotatable bonds, a systematic search of the potential energy surface (PES) is necessary to identify low-energy, stable conformers. unicamp.br

Computational methods for conformational analysis can range from simple molecular mechanics force fields to more accurate but computationally intensive quantum chemical methods like Density Functional Theory (DFT). taltech.eechemalive.comwikipedia.org A common strategy involves an initial, rapid search using a force field to generate a large number of potential conformers, followed by geometry optimization of the most promising candidates at a higher level of theory (e.g., DFT). chemrxiv.org This hierarchical approach ensures a thorough exploration of the conformational space while managing computational costs. chemrxiv.org The analysis would identify the most stable conformer(s) of this compound, which are the most likely to be populated under thermal equilibrium, and characterize the energy barriers separating them.

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and interactions on a femtosecond-to-microsecond timescale. researchgate.net

By simulating this compound in a "box" of solvent molecules (e.g., water, methanol), MD can reveal how the molecule's conformation fluctuates in response to its environment. nih.govnih.gov Key properties that can be analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating structural stability. nih.gov A stable simulation will show the RMSD reaching a plateau.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule. nih.gov

Radius of Gyration (Rg): Represents the compactness of the molecule's structure. nih.gov Significant changes in Rg can indicate conformational unfolding or expansion.

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to the solvent, providing information on how the molecule exposes itself to the environment. nih.gov

These analyses provide a detailed picture of the dynamic equilibrium of this compound's structure in different chemical environments, which is crucial for understanding its reactivity and interactions.

Table 2: Hypothetical MD Simulation Parameters for this compound in Water

| Parameter | Value | Description |

|---|---|---|

| Simulation Software | GROMACS | A widely used package for molecular dynamics. |

| Force Field | CHARMM36 | A set of parameters describing the potential energy of the system. |

| Solvent Model | TIP3P Water | A common explicit water model. |

| System Size | ~15,000 atoms | This compound plus solvent molecules in a periodic box. |

| Simulation Time | 200 ns | The duration of the simulation. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover). |

This table outlines a typical setup for an MD simulation study of this compound.

Exploring Conformational Space of this compound

Structure-Reactivity Relationship Predictions

A major goal of computational chemistry is to predict the chemical reactivity of new or unstudied molecules. For this compound and its potential derivatives, this is often achieved through the development of structure-reactivity relationships.

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. unicamp.brchemalive.com These models are built on the principle that the reactivity of a molecule is a function of its structural, physicochemical, and electronic properties, which can be quantified by molecular descriptors. chemalive.com

For a series of acetazolamide (B1664987) derivatives, including this compound, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction. The process involves:

Data Collection: Assembling a dataset of compounds with experimentally measured reactivity.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges) calculated using methods like DFT. nih.govresearchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that links a subset of the most relevant descriptors to the observed reactivity. nih.govunicamp.br

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. nih.gov

A successful QSRR model for acetazolamide-like compounds would offer a statistically robust equation, such as the hypothetical one below, allowing for the rapid estimation of reactivity for new derivatives based solely on their calculated descriptors.

Hypothetical QSRR Equation for Reactivity: log(k) = 0.85 * E_LUMO - 0.12 * LogP + 2.5 * q_N + 5.3

R² = 0.92, Q² = 0.81 (Where k is the reaction rate constant, E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital, LogP is the partition coefficient, and q_N is the partial charge on a key nitrogen atom. R² and Q² are measures of the model's goodness-of-fit and predictive ability, respectively.)

Building upon QSRR and other computational techniques, predictive models can be developed to design novel derivatives of this compound with desired reactivity profiles. acs.org For instance, if a QSRR model indicates that a lower LUMO energy and a more positive partial charge on a specific atom enhance reactivity, chemists can computationally design new structures that optimize these parameters.

Molecular docking and MD simulations can further refine these predictions by modeling the interaction of the designed derivatives with a specific biological target or reaction partner. nih.govtjnpr.org For example, a study on new acetazolamide derivatives used molecular docking to predict their binding affinity to the carbonic anhydrase XII enzyme, revealing that certain modifications led to stronger binding than the parent compound. tjnpr.org This integrated computational approach, combining QSRR, DFT, and simulation, allows for the rational, in silico design and screening of novel this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetazolamide |

| Water |

| Methanol |

| Dioxane |

| Dichloromethane |

V. Spectroscopic and Analytical Characterization Methodologies for N Bromoacetazolamide

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the molecular-level investigation of N-Bromoacetazolamide. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for mapping the carbon-hydrogen framework, while vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers critical insights into the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the introduction of a bromine atom on the acetamido nitrogen is expected to cause a significant downfield shift of the adjacent protons compared to acetazolamide (B1664987).

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (δ) in ppm | Notes |

| Methyl Protons (-CH₃) | ~2.3 - 2.8 | The exact shift would be influenced by the electronic effect of the N-bromo group. |

| Sulfamoyl Protons (-SO₂NH₂) | ~7.5 - 8.5 | These protons are acidic and their signal can be broad; the chemical shift is highly dependent on the solvent and concentration. |

Note: The chemical shifts are predictions based on the known spectrum of acetazolamide and the expected electronic effects of N-bromination. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, alkyl). The bromination of the amide nitrogen in this compound would primarily influence the chemical shifts of the adjacent carbonyl and methyl carbons.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (δ) in ppm | Notes |

| Methyl Carbon (-CH₃) | ~20 - 30 | Expected to be slightly shifted compared to acetazolamide due to the change in the electronic environment. |

| Carbonyl Carbon (C=O) | ~165 - 175 | The carbonyl carbon is expected to be deshielded due to the electronegativity of the adjacent nitrogen and bromine atoms. |

| Thiadiazole Ring Carbons | ~150 - 165 | The two carbons in the thiadiazole ring are in different chemical environments and are expected to show distinct signals. |

Note: These are predicted chemical shift ranges. Precise values would need to be determined experimentally.

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure of this compound, two-dimensional (2D) NMR experiments are employed. uol.edu.pk Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for identifying longer-range (2-3 bond) correlations, for instance, between the methyl protons and the carbonyl carbon, which would definitively confirm the N-acetyl group structure.

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its solid, crystalline form. This technique is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. While solution-state NMR provides data on the molecule's average conformation, ssNMR can reveal details about the specific packing arrangements and intermolecular interactions in the solid state.

Two-Dimensional NMR Techniques

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. These two methods are complementary, as some vibrations may be more prominent in one technique than the other. researchgate.net

For this compound, the key functional groups include the sulfonamide (-SO₂NH₂), the N-bromoacetamide (-NH(Br)C=O), the thiadiazole ring, and the methyl group (-CH₃).

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | ~3350 - 3180 | Weak |

| C-H (Methyl) | Stretching | ~2925 | ~2931 |

| C=O (Amide I) | Stretching | ~1700 - 1650 | Moderate |

| N-H (Amide II) | Bending | ~1550 | Weak |

| S=O (Sulfonamide) | Asymmetric Stretching | ~1370 - 1330 | Moderate |

| S=O (Sulfonamide) | Symmetric Stretching | ~1180 - 1160 | Strong |

| C-N | Stretching | Variable | Variable |

| N-Br | Stretching | ~600 - 500 | Strong |

Note: These are predicted frequency ranges based on the known spectra of acetazolamide and related N-bromo compounds. researchgate.netsjctnc.edu.in The introduction of the bromine atom is expected to lower the C=O stretching frequency compared to acetazolamide due to the mass effect and electronic influences.

A detailed analysis of the IR and Raman spectra would provide a molecular fingerprint of this compound, allowing for its identification and differentiation from its parent compound, acetazolamide. For instance, the appearance of a strong band in the lower frequency region (around 600-500 cm⁻¹) of the Raman spectrum would be a key indicator of the N-Br bond.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns. acdlabs.com In typical electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecule is ionized and then breaks apart into characteristic fragment ions. researchgate.net The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these ions against their relative abundance.

For this compound, the molecular ion peak (M+) would be expected to show a distinctive isotopic pattern due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]+ and [M+2]+, of almost equal intensity.

The fragmentation of this compound is expected to occur at the most labile bonds, primarily involving the sulfonamide and acetamido groups. Common fragmentation pathways for related sulfonamide derivatives include the cleavage of the S-N bond, loss of the bromoacetyl group, and fragmentation of the thiadiazole ring. libretexts.org Studies on similar N-substituted sulfonamides have shown characteristic fragmentation patterns that help in structural confirmation. ekb.egnih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (for 79Br) | Significance |

|---|---|---|---|

| [M-Br]+ | C4H6N4O3S2 | 222 | Loss of bromine radical |

| [M-CH2Br]+ | C3H5N4O3S2 | 209 | Cleavage of the N-bromoacetyl side chain |

| [M-COCH2Br]+ | C2H5N4O2S2 | 165 | Loss of the entire bromoacetyl group |

Note: The m/z values are nominal and based on the most abundant isotopes. High-resolution mass spectrometry (HRMS) would be required for precise mass determination and elemental composition analysis. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. ijnrd.org The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores present in the molecule. mvpsvktcollege.ac.in

The structure of this compound contains several chromophores: the 1,3,4-thiadiazole (B1197879) ring, the sulfonamide group, and the acetyl group. These moieties give rise to specific electronic transitions, primarily π → π* and n → π* transitions. libretexts.orgfaccts.de

π → π transitions:* These are high-energy transitions associated with the conjugated π-system of the thiadiazole ring and typically result in strong absorption bands in the UV region.

n → π transitions:* These lower-energy transitions involve the excitation of non-bonding electrons (from nitrogen, sulfur, and oxygen atoms) to anti-bonding π* orbitals. mvpsvktcollege.ac.in They result in weaker absorption bands at longer wavelengths.

While specific UV-Vis data for this compound is not widely published, studies on acetazolamide and its derivatives show characteristic absorption maxima (λmax) in the range of 200-300 nm. nih.gov The introduction of the bromoacetyl group may cause a slight bathochromic (red shift) or hypsochromic (blue shift) shift in the absorption bands compared to the parent acetazolamide molecule. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound in a Suitable Solvent (e.g., Ethanol)

| Wavelength Range (λmax) | Molar Absorptivity (ε) | Associated Electronic Transition |

|---|---|---|

| ~210-240 nm | High | π → π* (Thiadiazole ring) |

Note: The exact λmax and ε values are dependent on the solvent used due to solvatochromic effects.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves diffracting a beam of X-rays off a single, high-quality crystal of the compound. anton-paar.com By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density within the crystal can be generated, allowing for the exact determination of atomic positions, bond lengths, bond angles, and torsional angles. drawellanalytical.comlibretexts.org

The solid-state structure of this compound has been investigated using X-ray crystallography, particularly in studies exploring its role as a covalent inhibitor of carbonic anhydrase. biorxiv.org Such analyses provide unequivocal proof of the compound's structure and offer critical insights into its stereochemistry and intermolecular interactions, such as hydrogen bonding, in the crystalline lattice. This information is invaluable for understanding its chemical reactivity and biological interactions at a molecular level.

Chromatographic Analytical Methods Development

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, as well as for monitoring the purity and progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds like this compound due to its high resolution, sensitivity, and speed. openaccessjournals.combiomedpharmajournal.org Method development for this compound would typically involve reversed-phase chromatography.

Stationary Phase: A nonpolar stationary phase, most commonly a C18 (octadecylsilane) column, is typically used for separating sulfonamides. nih.gov

Mobile Phase: A polar mobile phase, usually a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is employed. rsc.org The composition of the mobile phase is optimized to achieve good separation and peak shape.

Detection: UV detection is the most common method, with the wavelength set at one of the compound's absorption maxima (e.g., 254 nm or ~265 nm) for optimal sensitivity. nih.gov

An HPLC method for this compound would be validated for parameters such as linearity, precision, accuracy, and specificity to ensure its reliability for quantitative analysis. researchgate.net

Table 3: Representative HPLC Method Parameters for Analysis of Acetazolamide Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm | nih.gov |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Internal Standard | A structurally similar, non-interfering compound | nih.gov |

Gas Chromatography (GC) Method Development and Derivatization Strategies

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. pharmaknowledgeforum.com this compound, like many pharmaceuticals, is a relatively non-volatile and polar compound, making it unsuitable for direct GC analysis. globalresearchonline.net The high temperatures of the GC injector port can cause thermal decomposition. epa.gov

Therefore, a crucial step in GC method development for this compound is derivatization . This process chemically modifies the analyte to increase its volatility and thermal stability. Common derivatization strategies for compounds with active hydrogens (like the sulfonamide N-H) include:

Silylation: Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active protons with trimethylsilyl (B98337) (TMS) groups.

Alkylation: Introduction of an alkyl group, for instance, through reaction with an alkyl halide.

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a Flame Ionization Detector (FID) or a more selective detector like a Nitrogen-Phosphorus Detector (NPD). globalresearchonline.netscielo.br The development would focus on optimizing the derivatization reaction conditions and GC temperature program to ensure complete reaction and good chromatographic separation. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for qualitative analysis, particularly for monitoring the progress of a chemical reaction. juniperpublishers.comuad.ac.id In the synthesis of this compound from acetazolamide, TLC can be used to track the consumption of the starting material and the formation of the product. researchgate.netlibretexts.org

A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel) alongside the starting material and, if available, a pure sample of the product. libretexts.org The plate is then developed in a suitable solvent system (mobile phase). The separated spots are visualized, often under UV light at 254 nm. researchgate.net The progress of the reaction is determined by the disappearance of the starting material spot and the appearance of a new spot corresponding to this compound, which will have a different retention factor (Rf) value.

Table 4: Example TLC System for Monitoring Sulfonamide Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase (Solvent System) | A mixture of a nonpolar and a polar solvent, e.g., Ethyl acetate (B1210297):n-Hexane (in various ratios) or Chloroform:Methanol (B129727). ekb.egresearchgate.net |

| Visualization | UV lamp (254 nm) or chemical staining (e.g., iodine vapor, ceric sulfate). researchgate.net |

By comparing the Rf values of the spots, a chemist can quickly and efficiently assess the status of the reaction. iaea.org

Method Validation for Non-Clinical Analytical Applications

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. hbm4eu.eu For this compound, any quantitative method, such as High-Performance Liquid Chromatography (HPLC), would undergo rigorous validation as per guidelines from bodies like the International Council for Harmonisation (ICH). europa.eu

Specificity and Selectivity Assessment

Specificity ensures that the analytical signal is solely from the analyte of interest, this compound, without interference from other components like impurities, degradation products, or matrix components. europa.eu Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of these other components. nih.gov

To assess specificity and selectivity, a series of experiments would be conducted:

Analysis of blank samples (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

Analysis of this compound spiked with expected impurities and degradation products to demonstrate that the method can resolve the analyte peak from these other substances. globalresearchonline.net

In chromatographic methods, parameters like peak purity would be evaluated using techniques such as photodiode array (PDA) detection.

Accuracy and Precision Determinations

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements of the same sample. europa.eu

Accuracy is typically determined by analyzing samples with known concentrations of this compound (e.g., by spiking a blank matrix). The results are expressed as percent recovery. Acceptance criteria for non-clinical dose formulation analysis are often in the range of 90-110%. pensoft.netjapsonline.com

Precision is evaluated at three levels:

Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

Intermediate Precision: Assesses variations within a laboratory, such as on different days, with different analysts, or on different equipment.

Reproducibility: Assesses the precision between different laboratories.

The precision is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Table 1: Illustrative Acceptance Criteria for Accuracy and Precision

| Parameter | Level | Acceptance Criteria (Illustrative) |

| Accuracy | Low, Medium, High Concentrations | Mean Recovery: 98.0% to 102.0% |

| Precision (RSD%) | ||

| - Repeatability | Multiple analyses of the same sample | ≤ 2% |

| - Intermediate | Different days, analysts, equipment | ≤ 3% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. npra.gov.my

These limits are crucial for the analysis of impurities or for trace analysis. They can be determined by several methods, including:

Visual Evaluation: Based on the minimum concentration at which the analyte can be reliably detected. ijrpr.com

Signal-to-Noise Ratio: Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. ijrpr.com

Based on the Standard Deviation of the Response and the Slope: Using the standard deviation of blank sample responses and the slope of the calibration curve. npra.gov.my

Table 2: Illustrative LOD and LOQ Determination for this compound

| Parameter | Method | Typical Ratio/Formula | Illustrative Value |

| LOD | Signal-to-Noise | 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise | 10:1 | 0.3 µg/mL |

Robustness and Ruggedness Evaluation

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). japsonline.com This provides an indication of its reliability during normal usage. japsonline.com Youden's test is a statistical technique that can be efficiently used to evaluate the effect of multiple parameters at once. rsc.org

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. japsonline.com

Chemical Stability and Degradation Pathway Studies in Non-Biological Matrices

Stability testing provides information on how the quality of a substance varies with time under the influence of environmental factors. ijcrt.org For this compound, this would involve forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method. medcraveonline.com

Forced Degradation Studies (e.g., hydrolytic, oxidative, photolytic)

Forced degradation, or stress testing, subjects the compound to conditions more severe than accelerated stability studies to generate degradation products. medcraveonline.comopenaccessjournals.com The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API). researchgate.net

Hydrolytic Degradation: The stability of this compound would be tested in acidic, basic, and neutral aqueous solutions. Studies are often performed at elevated temperatures to accelerate degradation. nih.goviql-nog.com For example, samples could be exposed to 0.1 M HCl, 0.1 M NaOH, and purified water at 60°C.

Oxidative Degradation: The compound would be exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature, to assess its susceptibility to oxidation. nih.govrsc.org

Photolytic Degradation: To evaluate light sensitivity, this compound would be exposed to a light source that produces combined visible and ultraviolet light, as specified in ICH Q1B guidelines. researchgate.net A control sample would be protected from light to provide a baseline.

The samples from these stress studies are then analyzed by a stability-indicating method, typically HPLC, to separate and quantify the parent compound and any degradation products formed.

Table 3: Illustrative Forced Degradation Conditions for this compound

| Stress Condition | Reagent/Condition | Duration (Illustrative) | Purpose |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | To identify acid-labile degradation products. |

| Base Hydrolysis | 0.1 M NaOH | 4 hours at 60°C | To identify base-labile degradation products. |

| Neutral Hydrolysis | Purified Water | 72 hours at 60°C | To assess stability in an aqueous environment. |

| Oxidation | 3% H₂O₂ | 24 hours at RT | To determine susceptibility to oxidative stress. |

| Photolysis | UV/Visible Light | 7 days | To assess stability upon light exposure. |

Identification and Characterization of Chemical Degradation Products

Forced degradation studies are crucial for identifying potential degradation products that may arise during storage or manufacturing, and for developing stability-indicating analytical methods. dphen1.com Based on studies of acetazolamide, significant degradation is observed under hydrolytic (both acidic and basic) and oxidative conditions. nih.govresearchgate.net

Under acidic and basic hydrolysis, acetazolamide is known to degrade. nih.gov A major degradant has been identified in these conditions, suggesting that the primary sites of hydrolytic attack are the amide and sulfonamide functional groups. For this compound, the N-bromoacetamido group represents an additional and likely more labile site for hydrolysis. The N-Br bond is susceptible to cleavage, which would initially yield acetazolamide. Subsequently, acetazolamide would undergo further degradation as previously reported.

A plausible primary degradation pathway for this compound under hydrolytic conditions would be the cleavage of the N-Br bond to form Acetazolamide . This would then be followed by the known degradation pathways of acetazolamide. One of the major degradation products of acetazolamide is 2-amino-5-sulfamoyl-1,3,4-thiadiazole , formed via the hydrolysis of the acetamido group. Further degradation could lead to the opening of the thiadiazole ring.

Oxidative stress is another condition under which acetazolamide shows degradation. researchgate.net While specific oxidative degradation products of acetazolamide are not always detailed, the presence of the sulfonamide and the thiadiazole ring suggests potential sites for oxidation. In the case of this compound, the N-bromo moiety is a strong oxidizing agent itself and could participate in or be susceptible to oxidative degradation, potentially leading to a variety of oxidized species.

Photolytic and thermal stress have been shown to cause less significant degradation of acetazolamide compared to hydrolysis and oxidation. nih.govresearchgate.net However, the N-Br bond in this compound might be more susceptible to photolytic cleavage.

The identification and characterization of these potential degradation products would rely on a suite of analytical techniques. High-performance liquid chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), is a powerful tool for separating and identifying degradants. nih.govresearchgate.net Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy would be invaluable for the structural elucidation of isolated degradation products. nih.govresearchgate.net

A summary of potential degradation products of this compound, inferred from acetazolamide studies, is presented below.

| Potential Degradation Product | Parent Compound | Stress Condition |

| Acetazolamide | This compound | Hydrolysis, Photolysis |

| 2-amino-5-sulfamoyl-1,3,4-thiadiazole | Acetazolamide | Hydrolysis (Acidic, Basic) |

This table is based on inferred degradation pathways and data from the parent compound, Acetazolamide.

Stability in Various Organic Solvents and Solution Conditions

The stability of this compound in various organic solvents and under different solution conditions is a critical parameter for its handling, formulation, and analytical development. While specific data for this compound is scarce, the stability of the parent compound, acetazolamide, in different media provides a useful reference. nih.govresearchgate.net

The choice of solvent can significantly impact the stability of a compound. For analytical purposes, solvents like methanol and acetonitrile are commonly used. ijnrd.orgnih.gov Acetazolamide is soluble in methanol. wjpsonline.com The stability of this compound in these solvents would need to be experimentally determined, as the reactive N-bromo group could potentially interact with protic solvents like methanol or with impurities within the solvent.

Solution pH is a critical factor influencing the stability of acetazolamide, with significant degradation occurring in both acidic and basic conditions. nih.gov It is highly probable that this compound would exhibit similar or even greater sensitivity to pH. The N-bromoacetamide linkage is known to be unstable under both acidic and basic conditions, which would lead to accelerated degradation compared to acetazolamide.

Temperature is another key factor. While acetazolamide is relatively stable under thermal stress, the stability of this compound at elevated temperatures has not been reported. nih.gov Given the potential for thermal decomposition of the N-Br bond, careful control of temperature during storage and handling is advisable.

The table below summarizes the expected stability of this compound in different solvents and conditions, based on general chemical principles and data from acetazolamide.

| Solvent/Condition | Expected Stability of this compound | Rationale/Inference from Acetazolamide Studies |

| Organic Solvents | ||

| Methanol | Potentially Unstable | Protic solvent may react with the N-Br group. Acetazolamide is soluble. wjpsonline.com |

| Ethanol | Potentially Unstable | Protic solvent may react with the N-Br group. |

| Acetonitrile | Likely More Stable | Aprotic solvent, less likely to react directly. Commonly used in HPLC analysis. ijnrd.org |

| Dimethyl Sulfoxide (DMSO) | Potentially Unstable | Aprotic but can contain water and may promote degradation. |

| Solution Conditions | ||

| Acidic (e.g., pH < 4) | Unstable | Acetazolamide degrades under acidic conditions. nih.gov The N-bromo group is acid-labile. |

| Neutral (e.g., pH 6-8) | Moderately Stable | Acetazolamide is most stable around neutral pH. |

| Basic (e.g., pH > 8) | Unstable | Acetazolamide degrades under basic conditions. nih.gov The N-bromo group is base-labile. |

| Aqueous Solution | Unstable | Susceptible to hydrolysis. Solutions of acetazolamide are recommended for use within 24 hours. inchem.org |

This table represents inferred stability based on the chemical structure of this compound and available data for Acetazolamide. Experimental verification is required.

Vi. N Bromoacetazolamide As a Reagent in Organic Synthesis

Applications in Directed Bromination Reactions

While specific examples of N-bromoacetazolamide used in general directed bromination reactions are scarce in the literature, its role as an affinity label for carbonic anhydrases highlights its potential for targeted bromination. In this context, the acetazolamide (B1664987) portion of the molecule acts as a directing group, guiding the reactive bromine atom to specific amino acid residues within the enzyme's active site.

This targeted reactivity suggests that this compound could theoretically be employed to brominate specific positions in other organic molecules, provided a suitable directing group is present in the substrate to facilitate an intramolecular or proximal intermolecular reaction. The presence of the electron-withdrawing sulfonamide and thiadiazole groups enhances the electrophilicity of the bromine atom, making it a potential, albeit specialized, brominating agent.

The principle of directed bromination is well-established with other reagents. For instance, various catalysts and directing groups are used with N-bromosuccinimide (NBS) to achieve regioselective bromination of aromatic and aliphatic compounds. Although not explicitly demonstrated for this compound in a general synthetic context, its known behavior in biological systems provides a foundation for exploring such applications.

Use in Functional Group Transformations

The reactivity of the N-bromoamide functionality in this compound suggests its potential for various functional group transformations beyond simple bromination. N-bromo compounds like NBS are known to participate in a variety of transformations, including the oxidation of alcohols and the formation of α-bromo ketones.

Based on the chemistry of similar N-bromo reagents, this compound could potentially be used for:

Oxidation of Alcohols: The electrophilic bromine can react with alcohols to form an intermediate that, upon elimination of HBr, yields the corresponding aldehyde or ketone.

α-Bromination of Carbonyl Compounds: In the presence of an acid or base catalyst, this compound could potentially be used to introduce a bromine atom at the α-position of ketones and esters.

Formation of Bromohydrins: Similar to NBS, it might react with alkenes in the presence of water to form bromohydrins.